Cas no 891867-52-0 (2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide)

2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide
- 2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
- 891867-52-0
- VU0626504-1
- CHEMBL1370655
- E209-1063
- NCGC00121204-01
- 2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
- HMS1860H15
- F3407-2397
- AKOS001911646
-
- インチ: 1S/C21H21N3O4/c1-15-6-8-16(9-7-15)13-22-19(25)14-23-10-11-24(21(27)20(23)26)17-4-3-5-18(12-17)28-2/h3-12H,13-14H2,1-2H3,(H,22,25)
- InChIKey: HZMSGSIRHOIRJH-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=C(C)C=C1)(=O)CN1C=CN(C2=CC=CC(OC)=C2)C(=O)C1=O
計算された属性
- せいみつぶんしりょう: 379.15320616g/mol
- どういたいしつりょう: 379.15320616g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 613
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 79Ų
2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-2397-3mg |
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
891867-52-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-2397-40mg |
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
891867-52-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3407-2397-15mg |
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
891867-52-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3407-2397-20μmol |
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
891867-52-0 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-2397-5mg |
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
891867-52-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-2397-30mg |
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
891867-52-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3407-2397-25mg |
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
891867-52-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3407-2397-2mg |
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
891867-52-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3407-2397-50mg |
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
891867-52-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F3407-2397-100mg |
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
891867-52-0 | 100mg |
$248.0 | 2023-09-10 |
2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide 関連文献
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamideに関する追加情報
Comprehensive Analysis of 2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide (CAS No. 891867-52-0)
The compound 2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide (CAS No. 891867-52-0) is a highly specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a tetrahydropyrazine core and acetamide moiety, makes it a subject of interest for drug discovery and development. Researchers are increasingly focusing on its potential applications in modulating enzymatic activity and targeting specific biological pathways.
In recent years, the demand for novel small-molecule inhibitors and biochemical probes has surged, driven by advancements in precision medicine and personalized therapies. The unique structural attributes of 891867-52-0 position it as a candidate for exploring kinase inhibition and receptor modulation, topics frequently searched in academic and industrial circles. Its methoxyphenyl and methylphenyl substituents contribute to its lipophilicity, a critical factor in drug bioavailability and blood-brain barrier penetration.
From a synthetic chemistry perspective, the preparation of 2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide involves multi-step organic reactions, including amide coupling and cyclization strategies. These methods align with current trends in green chemistry, as researchers seek sustainable synthetic routes to reduce environmental impact. The compound's CAS No. 891867-52-0 is often referenced in patent literature, highlighting its commercial relevance in intellectual property discussions.
Analytical characterization of this compound typically employs techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods ensure purity and structural verification, addressing common queries about compound validation in peer-reviewed studies. The growing integration of AI-driven drug design tools has further amplified interest in molecules like 891867-52-0, as computational models predict their binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Beyond pharmaceutical applications, 2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide is studied for its potential in material science, particularly in designing organic semiconductors and photocatalysts. Its conjugated system and electron-rich groups make it a candidate for optoelectronic devices, a hot topic in renewable energy research. This interdisciplinary appeal underscores the compound's versatility and aligns with search trends around sustainable materials and energy storage solutions.
In summary, CAS No. 891867-52-0 represents a convergence of cutting-edge research areas, from medicinal chemistry to advanced materials. Its structural complexity and functional diversity continue to inspire innovation, making it a recurring subject in scientific literature and patent filings. As the scientific community prioritizes targeted therapies and eco-friendly synthesis, this compound remains a focal point for future discoveries.
891867-52-0 (2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide) 関連製品
- 121373-20-4(Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite)
- 63208-80-0(1-(4-chlorophenyl)-2-(2-imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-3-yl)ethan-1-one hydrobromide)
- 2694723-34-5(benzyl N-methyl-N-({5H,6H,8H,9H-1,2,4triazolo4,3-d1,4oxazepin-3-yl}methyl)carbamate)
- 896027-21-7(4-(methylsulfanyl)-N-(2-phenoxyphenyl)benzamide)
- 1326936-24-6(1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine)
- 847406-72-8(1-(3,4-dichlorophenyl)-3-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea)
- 1448043-58-0(N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide)
- 2171794-54-8(3-(1-amino-3,3-difluorocyclopentyl)-1-azabicyclo2.2.2octan-3-ol)
- 2137551-67-6(2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid)
- 1784438-20-5(3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid)




